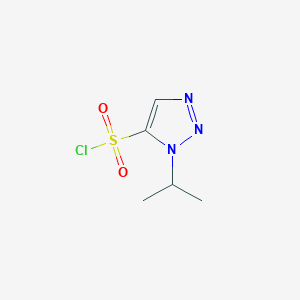![molecular formula C14H16FN3O B2592676 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea CAS No. 1311494-95-7](/img/structure/B2592676.png)
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved by reacting a suitable pyrrolidine derivative with a propynyl halide under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is typically done by reacting the pyrrolidinyl intermediate with a fluorophenyl isocyanate in the presence of a suitable catalyst.
Formation of the Urea Derivative: The final step involves the formation of the urea derivative by reacting the fluorophenyl-pyrrolidinyl intermediate with a suitable urea derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under controlled conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under suitable conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the propynyl group.
Reduction Products: Reduced derivatives of the fluorophenyl group.
Substitution Products: Substituted derivatives of the pyrrolidinyl group.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group.
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate: This compound contains a carbamate group instead of a urea group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(1-prop-2-ynylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-8-18-9-7-13(10-18)17-14(19)16-12-5-3-11(15)4-6-12/h1,3-6,13H,7-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRRZFCIOGMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)


![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592606.png)
methanone dihydrochloride](/img/structure/B2592609.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2592616.png)
